molecular formula C19H19NO6 B2359305 Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 1396869-29-6

Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2359305
CAS No.: 1396869-29-6
M. Wt: 357.362
InChI Key: HCOWDSNGCXROLK-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Mechanism of Action

Mode of Action:

Based on related compounds and their mechanisms, we can speculate that “Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate” may act through the following modes:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves multiple steps. One common route starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the hydroxypropyl group and subsequent carbamoylation. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while nitration of the aromatic ring can produce nitro derivatives .

Scientific Research Applications

Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-19(23,14-7-8-15-16(9-14)26-11-25-15)10-20-17(21)12-3-5-13(6-4-12)18(22)24-2/h3-9,23H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWDSNGCXROLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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